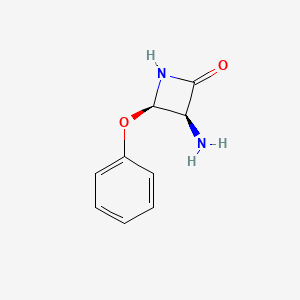

(3S,4R)-3-amino-4-phenoxyazetidin-2-one

Description

Properties

CAS No. |

205494-57-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(3S,4R)-3-amino-4-phenoxyazetidin-2-one |

InChI |

InChI=1S/C9H10N2O2/c10-7-8(12)11-9(7)13-6-4-2-1-3-5-6/h1-5,7,9H,10H2,(H,11,12)/t7-,9-/m1/s1 |

InChI Key |

UURAWECQTKJGGA-VXNVDRBHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H](C(=O)N2)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(=O)N2)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The compound has been studied for its antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity against MCF-7 breast cancer cells, where it acts as a colchicine-binding site inhibitor. This mechanism leads to tubulin destabilization, resulting in cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Breast Cancer : A series of azetidin-2-one derivatives were synthesized and tested for their anticancer properties. Compounds demonstrated IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective anticancer drugs .

- Liver Cancer : The pharmacological inhibition of ornithine aminotransferase (OAT), which is linked to hepatocellular carcinoma (HCC), showed that derivatives of this compound could significantly reduce tumor growth in vivo models .

Enzyme Inhibition

Cysteine Proteinase Inhibitors

(3S,4R)-3-amino-4-phenoxyazetidin-2-one has been identified as an effective inhibitor of cysteine proteinases. This class of enzymes is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. The ability to inhibit these enzymes makes the compound a candidate for developing treatments for conditions such as muscular dystrophy, myocardial infarction, and septic shock .

Therapeutic Potential in Various Diseases

Broad Spectrum of Applications

Research indicates that this compound could be beneficial in treating a range of diseases due to its multifaceted action:

- Muscular Dystrophy

- Alzheimer's Disease : By modulating pathways associated with memory function.

- Infectious Diseases : Its action against bacterial and viral infections highlights its potential as an antimicrobial agent .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that enhance its bioactivity. The introduction of various substituents at the C3 and C4 positions has been shown to affect its therapeutic efficacy significantly. For instance, modifications leading to improved binding affinity at the colchicine site have resulted in compounds with enhanced anticancer properties .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism/Action |

|---|---|---|

| Cancer Treatment | MCF-7 Breast Cancer | Tubulin destabilization via colchicine-binding site |

| Hepatocellular Carcinoma | Inhibition of ornithine aminotransferase | |

| Enzyme Inhibition | Cysteine Proteinases | Inhibition leading to reduced disease progression |

| Therapeutic Potential | Muscular Dystrophy | Modulation of cellular pathways |

| Alzheimer's Disease | Memory function enhancement | |

| Infectious Diseases | Antimicrobial activity |

Comparison with Similar Compounds

Structural Analogues of Azetidin-2-one

Substituent Variations

(3R,4S)-1-(4-Fluorophenyl)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-(quinolin-6-yl)phenyl)azetidin-2-one Key Differences: This analogue features a fluorophenyl group at position 1, a hydroxypropyl chain at position 3, and a quinolinyl substituent at position 3. The fluorophenyl groups enhance metabolic stability, while the quinolinyl moiety may improve binding to aromatic receptors.

4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one Key Differences: The anthracene group at position 4 introduces significant bulk and π-π stacking capability. The cyclohexyl group at position 1 may enhance lipophilicity. Impact: The anthracene moiety reduces solubility in aqueous media but improves interactions with hydrophobic targets. AM1 calculations for this compound suggest a higher dipole moment (∼4.5 D) compared to simpler azetidinones, which could influence crystallinity .

(3R,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one Key Differences: Substitution with benzyloxy and fluorophenyl groups at positions 4 and 1, respectively, and a ketone-containing side chain at position 3.

Stereochemical and Core Modifications

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one Key Differences: Oxazolidinone core (five-membered ring) vs. azetidinone (four-membered ring). The methyl and phenyl substituents are analogous to the amino and phenoxy groups in the target compound. This structural difference shifts applications toward kinase inhibition rather than β-lactamase-mediated antibiotic activity .

Pilocarpine: (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one Key Differences: A dihydrofuranone core with an imidazole side chain. Despite differing core structures, both compounds share the (3S,4R) configuration, critical for binding muscarinic receptors (in pilocarpine) or enzymatic targets. Impact: The amino group in the target compound may enable hydrogen bonding absent in pilocarpine, altering target specificity .

Physicochemical Properties

- logP Trends: Bulkier substituents (e.g., anthracene) increase lipophilicity, while polar groups (e.g., amino) reduce it.

- Dipole Moments : Electron-withdrawing groups (e.g., fluorophenyl) enhance dipole moments, influencing solubility and crystal packing .

Preparation Methods

Table 1: Enzymatic Resolution Conditions and Outcomes

| Substrate | Enzyme | Solvent | Temperature | Time (h) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| (±)-1 | CAL-B | t-BuOMe | 70°C | 144 | 50 | >99 |

| (±)-3-benzyloxy-4-phenylazetidin-2-one | CAL-B | t-BuOMe | 70°C | 120 | 48 | 98.5 |

This method’s scalability is enhanced by the enzyme’s reusability and mild reaction conditions, though substrate specificity necessitates tailored optimization for phenoxy-substituted derivatives.

Multi-Step Synthesis via Trifluoroacetoacetic Esters

A patent-described route for 3-amino-4,4,4-trifluorocrotonic esters offers insights into analogous β-lactam syntheses. Alkyl trifluoroacetate and alkyl acetate were condensed with alkali metal alkoxides (e.g., NaOMe) to form trifluoroacetoacetic ester enolates, which reacted with amines (e.g., benzylamine) under acidic conditions to yield 3-amino-4,4,4-trifluorocrotonic esters. Adapting this approach, phenoxy groups could replace trifluoromethyl moieties via nucleophilic substitution.

Key challenges include controlling regioselectivity during enolate formation and minimizing racemization during amine coupling. The use of bulky bases like LHMDS (lithium hexamethyldisilazide) improved enolate stability, while acidic workup (e.g., HCl) facilitated protonation without epimerization.

Ring-Opening and Reductive Amination Strategies

A hybrid approach combines β-lactam ring-opening with reductive amination. For instance, iodination of hydrazone intermediates 23a/23b followed by elimination yielded iodine-substituted lactams, which underwent CuI-mediated trifluoromethylation to produce 24a/24b . Subsequent hydrogenation and acidic ring-opening generated intermediates 21 and 22 , which were converted to this compound via Boc deprotection.

Table 2: Intermediate Yields in Ring-Opening Steps

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 21 | H2, Pd/C, HCl/MeOH | 78 |

| 22 | NaOH, H2O/THF | 65 |

| 24a | CuI, MSFDA, DMF | 82 |

Solid-Phase Synthesis and Protecting Group Strategies

Recent advances leverage solid-phase techniques for β-lactam synthesis. A patent describing α-amino amide derivatives highlights the use of triphenylphosphine and resin-bound intermediates to streamline coupling and purification. For this compound, PMB and Boc groups protected the amine and lactam oxygen during synthesis, with CAN-mediated deprotection ensuring high fidelity.

Q & A

Q. Q1. What are the most reliable methods for synthesizing (3S,4R)-3-amino-4-phenoxyazetidin-2-one while ensuring stereochemical purity?

Methodological Answer: Enantioselective synthesis is critical for obtaining the desired (3S,4R) configuration. A validated approach involves enzymatic resolution using lipase PS (e.g., Amano lipase) to separate racemic mixtures. For example, kinetic resolution of a precursor azetidinone acetate in a biphasic solvent system (CH₃CN/phosphate buffer) achieved 49% yield of the (3R,4S) enantiomer with high stereochemical fidelity . Key parameters include reaction time (120 hours), solvent polarity, and enzyme loading. Confirmatory techniques like chiral HPLC or polarimetry are essential to verify enantiomeric excess (ee).

Q. Q2. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the stereochemical assignment of azetidin-2-one derivatives?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For instance, single-crystal analysis of (3R,4S)-1-(4-methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate confirmed stereochemistry via refinement of anisotropic displacement parameters and hydrogen atom positioning . NMR techniques, such as NOESY and coupling constant analysis (e.g., for axial/equatorial proton relationships), supplement crystallographic data. For example, -NMR signals at δ 5.28–5.95 ppm in CDCl₃ correlate with β-lactam ring conformation .

Q. Q3. What retrosynthetic strategies are effective for constructing the β-lactam core in azetidin-2-one derivatives?

Methodological Answer: Retrosynthetic disconnections typically target the β-lactam ring via [2+2] cycloaddition or intramolecular amidation. Anthranilic acid derivatives and substituted amines are common precursors (e.g., synthesis of quinazolin-4-ones via benzoylation and cyclization) . For sterically hindered analogs, microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated C–N coupling) improves ring-closure efficiency. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature gradients (0–80°C) are critical for minimizing side reactions .

Advanced Research Questions

Q. Q4. How can researchers address challenges in isolating hygroscopic intermediates during azetidin-2-one synthesis?

Methodological Answer: Hygroscopic intermediates (e.g., amino-azetidinones) require inert atmosphere handling (N₂/Ar) and anhydrous solvents. Flash chromatography with silica gel modified with 5% triethylamine reduces adsorption issues. Lyophilization or rotary evaporation under reduced pressure (<0.1 mmHg) at low temperatures (−20°C) preserves stability. Purity is validated via LC-MS (e.g., ESI+ m/z 338.0 [M+H]⁺ for acetate derivatives) .

Q. Q5. What analytical approaches resolve contradictions in spectroscopic data for azetidin-2-one derivatives?

Methodological Answer: Discrepancies between -NMR and computational predictions (e.g., DFT-optimized structures) often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) experiments between 25–60°C can identify conformational exchange. For example, coalescence of doublets in β-lactam protons indicates ring-flexibility . Cross-validation with IR spectroscopy (e.g., amide I bands at 1680–1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) ensures data consistency.

Q. Q6. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For β-lactams, nucleophilic attack at the carbonyl carbon (C2) is influenced by ring strain (∼20 kcal/mol) and electron-withdrawing substituents (e.g., phenoxy at C4). Solvent effects (PCM model) and Fukui indices identify reactive sites . Software like ORTEP-3 visualizes electron density maps for crystallographic validation .

Q. Q7. What strategies mitigate β-lactam ring degradation under acidic or basic conditions?

Methodological Answer: β-Lactam stability is pH-dependent. Under acidic conditions (pH < 4), protonation of the amide nitrogen accelerates ring-opening. Buffered systems (pH 6–8) with HEPES or phosphate stabilize the ring. For basic conditions (pH > 9), steric protection (e.g., bulky N-substituents like 4-methoxyphenyl) reduces hydroxide ion attack. Accelerated stability studies (40°C/75% RH) coupled with UPLC-MS monitor degradation products (e.g., linear amides) .

Q. Q8. How can green chemistry principles be applied to improve the sustainability of azetidin-2-one synthesis?

Methodological Answer: Enzymatic catalysis (e.g., lipase-mediated resolutions) reduces waste and avoids toxic metals . Solvent selection guides (e.g., CHEM21) recommend cyclopentyl methyl ether (CPME) or 2-MeTHF as alternatives to dichloromethane. Microwave-assisted reactions lower energy consumption (50% reduction in time/temperature) for cycloadditions. Life-cycle assessment (LCA) metrics quantify improvements in E-factor and atom economy .

Q. Q9. What mechanistic insights explain byproduct formation during the hydrogenation of azetidinone precursors?

Methodological Answer: Byproducts like over-reduced amines or ring-opened species arise from excessive catalyst loading (e.g., Pd/C >5 wt%) or prolonged reaction times. In situ FTIR monitors H₂ uptake to optimize hydrogenation endpoints. Computational studies identify competing pathways (e.g., β-hydride elimination vs. direct reduction). Catalyst poisoning with quinoline or thiophene selectively inhibits side reactions .

Q. Q10. How do structural modifications at C4 (phenoxy group) impact biological activity in β-lactam derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies correlate C4 substituents (e.g., electron-withdrawing vs. donating groups) with antibacterial or enzyme inhibition. For example, fluorophenyl analogs exhibit enhanced stability against β-lactamases due to reduced electron density at C4. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., penicillin-binding proteins) . In vitro assays (MIC determinations) validate potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.